molecular formula C20H20N2O5 B2912792 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-50-0

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2912792
CAS No.: 862830-50-0
M. Wt: 368.389
InChI Key: LXKMMHBFUCUWQN-UHFFFAOYSA-N
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Description

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS Number: 862830-50-0) is a chemical compound supplied for research purposes. It has a molecular formula of C20H20N2O5 and a molecular weight of 368.38 g/mol . This product is designated For Research Use Only and is not intended for human or animal use. Benzofuran derivatives represent a significant area of investigation in medicinal chemistry, with scientific literature highlighting their potential in various research domains. Studies have identified novel benzofuran-based compounds as potent inhibitors of biological targets such as LSD1 (Lysine Specific Demethylase 1), an enzyme implicated in epigenetic regulation . Other research avenues for benzofuran scaffolds include exploring their inhibitory effects on key signaling pathways; certain derivatives have been investigated as dual inhibitors of PI3K and VEGFR-2, which are important targets in oncology research . Furthermore, structurally related nitro- and methoxy-substituted 2-phenylbenzofurans have been studied for their activity as monoamine oxidase (MAO) inhibitors, suggesting a potential research interest in neurological applications . Researchers are exploring the properties of this specific benzofuran derivative within these or other novel biological contexts.

Properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-26-12-17(23)22-18-15-9-4-5-10-16(15)27-19(18)20(24)21-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMMHBFUCUWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can be accomplished via a multi-step reaction process. Starting from commercially available benzofuran-2-carboxylic acid, the compound can be synthesized through an amidation reaction, utilizing 2-ethoxyacetamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide. The reaction is typically carried out in an inert atmosphere, under controlled temperature conditions to maximize yield and purity.

Industrial Production Methods: For industrial production, the process is scaled up using large reactors with precise control of temperature and pressure. Continuous-flow reactors can enhance the efficiency of the synthesis, ensuring consistent product quality. Crystallization and purification processes are employed to achieve the desired compound purity, crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or permanganates.

  • Reduction: Reduction reactions, using agents like lithium aluminium hydride, can modify the amido group.

  • Substitution: The ethoxy group allows for various nucleophilic substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, permanganate solutions.

  • Reduction: Lithium aluminium hydride.

  • Substitution: Alkyl halides, under base-catalyzed conditions.

Major Products:

  • Oxidation: Oxidized derivatives with potentially altered biological activities.

  • Reduction: Reduced amides, leading to different pharmacophores.

  • Substitution: Novel derivatives with diverse substituents enhancing its chemical and biological profiles.

Scientific Research Applications

The compound is notable in various research fields:

  • Chemistry: Utilized in synthesis pathways for more complex organic molecules.

  • Biology: Studied for its interactions with biomolecules due to its aromatic structure.

  • Industry: Used as an intermediate in the production of more complex chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The aromatic benzofuran core can engage in π-π interactions, while the ethoxyacetamido group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide and its analogs:

Compound Name Position 3 Substituent N-Substituent Molecular Formula Molecular Weight Notes
This compound (Target) 2-ethoxyacetamido 3-methoxyphenyl C₂₁H₂₁N₂O₅ 393.41* Meta-methoxy enhances electron donation; ethoxyacetamido balances polarity.
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide 2-ethylbutanamido 2-ethoxyphenyl C₂₃H₂₆N₂O₄ 394.47 Ethylbutanamido increases lipophilicity; ortho-ethoxy may hinder binding.
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 2-(biphenyl-4-yl)acetamido 3-fluorophenyl C₂₉H₂₁FN₂O₃ 464.50 Biphenyl group adds steric bulk; fluorine enhances electron withdrawal.
3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide 5-bromofuran-2-carboxamido 4-(trifluoromethoxy)phenyl C₂₁H₁₂BrF₃N₂O₅ 509.20 Bromine and trifluoromethoxy increase molecular weight and hydrophobicity.

Key Observations:

Substituent Effects on Lipophilicity:

  • The target compound’s 2-ethoxyacetamido group provides moderate lipophilicity, while analogs with alkyl chains (e.g., 2-ethylbutanamido in ) or aromatic extensions (e.g., biphenyl in ) exhibit higher hydrophobicity, which may impact membrane permeability.
  • The trifluoromethoxy group in significantly increases electronegativity and metabolic resistance compared to the target’s methoxyphenyl .

In contrast, the 3-fluorophenyl group in withdraws electrons, which could alter binding affinity in receptor-targeted applications .

Steric Considerations:

  • The biphenyl acetamido group in introduces substantial steric bulk, which may hinder access to deep binding pockets compared to the smaller ethoxyacetamido group in the target .

Molecular Weight and Drug-Likeness: The target compound (MW ~393) and the analog from (MW 394) fall within typical ranges for small-molecule drugs.

Synthetic and Application Context:

  • Benzofuran carboxamides are frequently synthesized via amide coupling reactions, as demonstrated in the preparation of G-quadruplex-targeting agents . Modifications to the aryl or amide substituents (e.g., bromofuran in ) are often explored to optimize target engagement or physicochemical properties .

Biological Activity

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds, which have been studied for various biological activities, including neuroprotective, antioxidant, and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H22N2O6\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{6}

This structure features a benzofuran core with substituents that are crucial for its biological activity.

Neuroprotective Effects

Research has demonstrated that derivatives of benzofuran, including compounds similar to this compound, exhibit neuroprotective effects. A study synthesized various benzofuran derivatives and evaluated their neuroprotective properties against NMDA-induced excitotoxicity in rat cortical neurons. Notably, some compounds showed significant protection at concentrations as low as 30 µM, comparable to established neuroprotectants like memantine .

Antioxidant Properties

Antioxidant assays revealed that certain derivatives can scavenge free radicals and inhibit lipid peroxidation in neuronal cells. The presence of specific functional groups (e.g., -OH and -CH3 substitutions) was linked to enhanced antioxidant activity. For instance, one derivative demonstrated effective scavenging of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals .

Interaction with NMDA Receptors

The neuroprotective effects are primarily attributed to the modulation of NMDA receptors. Compounds structurally similar to this compound have been shown to inhibit excessive calcium influx through NMDA receptors, thereby reducing excitotoxic neuronal damage .

Antioxidative Mechanisms

The antioxidant activity is believed to stem from the ability of these compounds to donate electrons or hydrogen atoms, neutralizing reactive oxygen species (ROS). This mechanism is critical in preventing oxidative stress-related neuronal damage .

Study on Neuroprotection

In a comparative study involving multiple benzofuran derivatives, it was found that compounds with methoxy and hydroxyl substitutions exhibited superior neuroprotective activities. The study highlighted the importance of structural variations in enhancing efficacy against excitotoxicity .

CompoundNeuroprotective Activity (µM)Antioxidant Activity
1fComparable to memantine (30)Moderate scavenging
1jSignificant at 100 & 300High scavenging

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